molecular formula C20H19NO2 B3001862 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid CAS No. 724749-09-1

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid

Cat. No.: B3001862
CAS No.: 724749-09-1
M. Wt: 305.377
InChI Key: OTLWNNUDCRJZLG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid (CAS: 724749-09-1) is a quinoline derivative featuring a 2,5-dimethylphenyl substituent at position 2, an ethyl group at position 8, and a carboxylic acid moiety at position 3. Its molecular formula is C₂₀H₁₉NO₂, with a molecular weight of 305.37 g/mol. The compound is characterized by moderate lipophilicity (predicted logP ~3.5) and a pKa of approximately 1.09±0.10 for the carboxylic acid group, reflecting strong acidity . It is commercially available at 95% purity and is utilized in pharmaceutical and materials science research, though specific biological targets remain under investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-4-14-6-5-7-15-17(20(22)23)11-18(21-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWNNUDCRJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic environment to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations:

In 2-(2,4-dimethylphenyl)-6-ethylquinoline-4-carboxylic acid (CAS: 590355-50-3), the shifted ethyl group (position 6) and 2,4-dimethylphenyl substituent may alter steric interactions in biological systems .

Functional Group Effects :

  • Replacing methyl with methoxy (e.g., 2,5-dimethoxyphenyl) introduces electron-donating groups, which could modulate electronic properties and solubility. However, such analogs (e.g., CAS discontinued compound) face synthesis or stability challenges .

Physicochemical Properties

Property Target Compound 8-Methyl Analog 2,4-Dimethylphenyl Analog
Molecular Weight 305.37 g/mol 291.34 g/mol 305.37 g/mol
Boiling Point ~477°C (predicted) 463.0±33.0°C Not reported
Density ~1.20 g/cm³ (predicted) 1.196±0.06 g/cm³ Not reported
pKa 1.09±0.10 1.09±0.10 Not reported
  • The ethyl group at position 8 increases molecular weight by ~14 g/mol compared to the methyl analog, contributing to a higher predicted boiling point .
  • Both compounds share similar pKa values due to the dominant influence of the carboxylic acid group.

Biological Activity

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid (DMPEQCA) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C20H19NO2
  • Molecular Weight : 305.38 g/mol
  • Structure : The compound features a quinoline core with a carboxylic acid group at the 4-position and an ethyl group at the 8-position, along with a 2,5-dimethylphenyl substituent.

Synthesis

The synthesis of DMPEQCA typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which includes the condensation of an aromatic aldehyde with an amine in the presence of a catalyst under controlled conditions. This method allows for the formation of the quinoline ring structure effectively.

Biological Activities

Quinoline derivatives, including DMPEQCA, exhibit a range of biological activities:

Antimicrobial Properties

DMPEQCA has shown promising antimicrobial activity against various pathogens. Notably:

  • It demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.
  • Comparative studies indicated that DMPEQCA's antimicrobial potency is enhanced compared to other similar quinoline derivatives.

Anticancer Activity

Research indicates that DMPEQCA possesses significant anticancer properties:

  • In vitro studies revealed cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • The compound's structural features may allow it to interact with specific molecular targets involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

While specific mechanisms for DMPEQCA are not yet thoroughly documented, similar compounds have been studied for their interactions with various biological targets:

  • Quinoline derivatives often modulate enzyme activities or bind to receptors that play crucial roles in cellular processes.
  • Potential interactions include inhibition of key enzymes involved in metabolic pathways or direct interference with cancer cell signaling mechanisms.

Comparative Analysis with Similar Compounds

The uniqueness of DMPEQCA lies in its specific structural features compared to other quinoline derivatives. A comparative analysis is presented below:

Compound NameMolecular FormulaUnique Features
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acidC20H19NO2Methyl group instead of ethyl
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acidC20H18ClNChlorine substitution enhances reactivity
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acidC22H23NO2Additional methyl groups increase lipophilicity

This table illustrates how variations in substituents can influence biological activity and chemical properties.

Case Studies and Research Findings

  • Antimicrobial Study : A study highlighted DMPEQCA's effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents.
  • Cytotoxicity Assays : In vitro assays demonstrated that DMPEQCA significantly inhibited cell growth in various cancer cell lines, suggesting its utility in cancer therapy development.

Future Directions

Further research is necessary to fully understand the biological mechanisms underlying DMPEQCA's activity. Future studies should focus on:

  • Elucidating the precise molecular interactions and pathways affected by DMPEQCA.
  • Conducting in vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploring structural modifications to enhance biological activity and selectivity.

Q & A

Q. What are the common synthetic routes for preparing quinoline-4-carboxylic acid derivatives, and how do substituents influence reaction yields?

The synthesis of quinoline-4-carboxylic acid derivatives often involves the Doebner reaction, followed by amidation or esterification. For example, 2-phenylquinoline-4-carboxylic acid derivatives are synthesized via a multi-step process:

  • Step 1 : Condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid to form the quinoline core.
  • Step 2 : Doebner reaction to introduce the carboxylic acid group at the 4-position.
  • Step 3 : Functionalization (e.g., amidation, alkylation) to attach substituents like ethyl or dimethylphenyl groups .

Substituents on the phenyl ring (e.g., bromine, methoxy) can affect steric hindrance and electronic properties, leading to variations in reaction yields (e.g., 60–85% for brominated derivatives vs. 40–70% for bulkier substituents) .

Q. How are structural and purity characteristics validated for quinoline-4-carboxylic acid derivatives?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C bond lengths in quinoline cores average 1.40–1.45 Å) .
  • NMR spectroscopy : 1^1H-NMR confirms substituent integration (e.g., ethyl groups show triplet peaks at δ 1.2–1.4 ppm for CH3_3 and δ 2.6–3.0 ppm for CH2_2) .
  • HRMS : Validates molecular weight within ±0.002 Da accuracy .

Q. What are the standard protocols for assessing solubility and stability of quinoline derivatives?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For example, 2-phenylquinoline-4-carboxylic acid derivatives show poor aqueous solubility (<0.1 mg/mL) but high DMSO solubility (>50 mg/mL) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Degradation <5% under these conditions is acceptable .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of antibacterial quinoline-4-carboxylic acids?

SAR studies reveal that:

  • Substituent position : 8-Ethyl and 2,5-dimethylphenyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 64 µg/mL for 5a4) .
  • Carboxylic acid group : Critical for binding to bacterial topoisomerase IV; esterification reduces activity (MIC increases from 64 to >256 µg/mL) .
  • Phenyl ring modifications : Electron-withdrawing groups (e.g., Br) improve potency against E. coli (MIC = 128 µg/mL) but reduce selectivity .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

Contradictions in MIC values or cytotoxicity often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for broth dilution) .
  • Bacterial strain differences : Use reference strains (e.g., ATCC 25922 for E. coli) and include positive controls (e.g., ciprofloxacin) .
  • Compound purity : Ensure >95% purity via HPLC and eliminate endotoxins using size-exclusion chromatography .

Q. How can computational modeling optimize quinoline-4-carboxylic acid derivatives for target binding?

  • Docking studies : Use AutoDock Vina to predict binding to S. aureus DNA gyrase (PDB: 2XCT). Substituent interactions (e.g., hydrogen bonds with Ser84) correlate with experimental MIC values .
  • QSAR models : Develop regression models linking logP values (<3.5) and polar surface area (<80 Ų) to enhanced permeability .

Key Methodological Insights

  • Synthetic challenges : Steric hindrance from 2,5-dimethylphenyl groups requires optimized coupling conditions (e.g., PdCl2_2(PPh3_3)2_2/PCy3_3 catalyst system) .
  • Biological assays : Use agar diffusion for preliminary screening and broth dilution for MIC determination to balance throughput and accuracy .

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